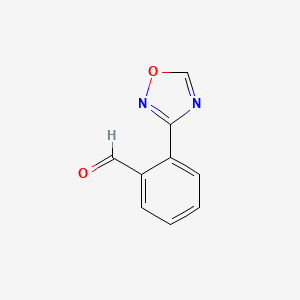2-(1,2,4-Oxadiazol-3-yl)benzaldehyde
CAS No.:
Cat. No.: VC16708566
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6N2O2 |
|---|---|
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 2-(1,2,4-oxadiazol-3-yl)benzaldehyde |
| Standard InChI | InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H |
| Standard InChI Key | QAODYUFNSYVXSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=NOC=N2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a benzaldehyde group (a benzene ring with an aldehyde substituent) linked to a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is attached at the third position of the benzaldehyde backbone, creating a planar structure with conjugated π-electrons. This arrangement enhances stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
Molecular Data
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde |
| InChI | InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H |
| InChI Key | QAODYUFNSYVXSB-UHFFFAOYSA-N |
The aldehyde group at the benzaldehyde moiety provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions .
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves cyclization reactions using precursors like substituted benzaldehydes and hydroxylamine derivatives. A common approach includes:
-
Formation of the Oxadiazole Ring: Reacting a benzaldehyde derivative with hydroxylamine hydrochloride under basic conditions to form an amidoxime intermediate.
-
Cyclization: Treating the amidoxime with a coupling agent, such as carbonyl diimidazole (CDI), to facilitate ring closure and yield the oxadiazole structure.
Optimization Challenges
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing antimicrobial and anticancer agents. Its aldehyde group allows for functionalization with pharmacophoric groups, enhancing target specificity. For example, conjugating it with sulfonamides has yielded potent carbonic anhydrase inhibitors.
Materials Science
In organic electronics, the conjugated system of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde contributes to charge transport properties. It has been explored as a building block for organic light-emitting diodes (OLEDs) and photovoltaic cells .
Comparative Analysis with Related Compounds
Substituent Effects
Compared to 3-(1,2,4-oxadiazol-3-yl)benzaldehyde, the positional isomer, the 2-substituted derivative exhibits enhanced steric hindrance, altering reactivity and biological activity. For instance, the 2-substituted compound shows higher metabolic stability due to reduced enzymatic accessibility.
Functional Group Modifications
Replacing the aldehyde with a methyl group (as in 2-methyl-5-(1,2,4-oxadiazol-3-yl)benzaldehyde) increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume